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Compound of Interest

Compound Name: 4,6-Dimethylpyridine-2-carbonitrile

Cat. No.: B1338484 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core electronic properties of dimethyl-

substituted pyridines, commonly known as lutidines. Understanding these properties is crucial

for applications in catalysis, materials science, and particularly in drug development, where

pyridine moieties are prevalent. This document summarizes key quantitative data, details

relevant experimental protocols, and visualizes fundamental electronic principles and

workflows.

Introduction to Dimethylpyridines (Lutidines)
Dimethylpyridines, or lutidines, are a class of heterocyclic organic compounds consisting of a

pyridine ring substituted with two methyl groups. There are six structural isomers, each

exhibiting distinct electronic characteristics due to the position of the electron-donating methyl

groups on the pyridine ring. These electronic properties, including basicity (pKa), electron

density distribution, and redox behavior, significantly influence their reactivity, ligand-forming

ability, and potential as pharmacophores. The six isomers are 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and

3,5-lutidine.[1]
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The electronic character of the pyridine ring is modified by the presence of two methyl groups.

These groups exert their influence primarily through two mechanisms: the inductive effect (+I)

and the mesomeric (or resonance) effect.[2][3]

Inductive Effect (+I): Methyl groups are electron-donating through the sigma (σ) bonds.[4]

This effect increases the electron density on the carbon atoms of the pyridine ring and,

consequently, on the nitrogen atom. An increase in electron density on the nitrogen atom

makes its lone pair of electrons more available for protonation, thus increasing the basicity of

the molecule.[3][4]

Mesomeric Effect (+M): This effect involves the delocalization of electrons through the pi (π)

system. While the methyl group itself does not have a lone pair to participate directly in

resonance, hyperconjugation can be considered a form of a positive mesomeric effect. This

involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-

system of the pyridine ring. This effect also increases the electron density of the ring,

particularly at the ortho and para positions relative to the methyl group.

The interplay of these effects, dependent on the substitution pattern, governs the overall

electronic properties of each lutidine isomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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